molecular formula C6H10ClN3OS B13168214 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride

Cat. No.: B13168214
M. Wt: 207.68 g/mol
InChI Key: QOKOOKXKCJYMFD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride typically involves the reaction of 4-methylthiazole-5-carboxylic acid with aminomethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. It may have applications in treating infections or as a component of pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the amide group.

    4-Methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the aminomethyl group.

    2-(Aminomethyl)-1,3-thiazole-5-carboxamide: Similar structure but lacks the methyl group.

Uniqueness

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and carboxamide groups allows for versatile reactivity and potential interactions with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.68 g/mol

IUPAC Name

2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C6H9N3OS.ClH/c1-3-5(6(8)10)11-4(2-7)9-3;/h2,7H2,1H3,(H2,8,10);1H

InChI Key

QOKOOKXKCJYMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)C(=O)N.Cl

Origin of Product

United States

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